molecular formula C21H24N2O5 B2686873 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-56-2

2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2686873
CAS No.: 941979-56-2
M. Wt: 384.432
InChI Key: KXKGAJXREMDHDO-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative available for investigative purposes. Benzamide-based compounds are of significant interest in medicinal chemistry and chemical biology research. Certain benzamide derivatives have been explored as chitin synthesis inhibitors, disrupting insect development and showing potential for agrochemical studies . Other related compounds function as kinase inhibitors, targeting receptors like Discoidin Domain Receptor 1 (DDR1), which plays a role in cancer cell invasion, metastasis, and fibrosis . The specific 2,6-dimethoxybenzoyl and 2-oxopiperidin-1-yl structural motifs in this compound suggest it may be a valuable chemical tool for probing similar biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-11-10-14(13-15(16)23-12-5-4-9-19(23)24)22-21(25)20-17(27-2)7-6-8-18(20)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKGAJXREMDHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the benzamide core followed by the introduction of methoxy groups and the piperidinyl moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in biological activity. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its dual methoxy substitutions (2,6-position on the benzoyl group and 4-position on the aniline ring) and the incorporation of a 2-oxopiperidinyl group. Below is a comparative analysis with key analogues:

Compound Name Benzamide Substituents Aniline Substituents Key Functional Groups Known Uses
Target Compound 2,6-Dimethoxy 4-Methoxy, 3-(2-oxopiperidin-1-yl) Methoxy, lactam, amide Not specified (inferred: agrochemical/pharma)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl Hydroxyl, methyl, amide Metal-catalyzed C–H functionalization
Mepronil (2-Methyl-N-[3-(isopropoxy)phenyl]benzamide) 2-Methyl 3-Isopropoxy Methyl, ether, amide Fungicide
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-(Ethoxymethoxy) 2,3-Dichloro Ether, chloro, amide Herbicide

Key Differences and Implications

  • The 2-oxopiperidinyl group introduces a rigid, hydrogen-bond-accepting lactam ring, which may improve target binding affinity or resistance to enzymatic degradation compared to simpler substituents like isopropoxy (mepronil) or dichloro (etobenzanid) .
  • Synthetic Considerations: highlights the use of 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol for synthesizing analogues . The target compound likely requires 2,6-dimethoxybenzoyl chloride and a pre-functionalized aniline derivative (e.g., 4-methoxy-3-(2-oxopiperidin-1-yl)aniline), increasing synthetic complexity.
  • Biological Activity :

    • Mepronil and etobenzanid demonstrate fungicidal and herbicidal activity, respectively, linked to their substituents’ electronic and steric profiles . The target compound’s methoxy and lactam groups may confer distinct selectivity or mode of action, though experimental validation is needed.

Research Findings and Methodological Insights

Characterization Techniques

  • Spectroscopy and Crystallography: As demonstrated in , benzamide analogues are typically characterized via NMR, IR, GC-MS, and X-ray crystallography .

Biological Activity

2,6-Dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Two methoxy groups : These contribute to its lipophilicity and potential receptor interactions.
  • A piperidinyl moiety : This structure is often associated with various pharmacological activities, including enzyme inhibition and receptor modulation.

The molecular formula of this compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5}.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been proposed based on current research:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties. For instance, it may interact with factor Xa, a key enzyme in the coagulation cascade .
  • Receptor Binding : Studies indicate that this compound can bind to various receptors, modulating their activity. Molecular docking studies have predicted favorable binding affinities, suggesting that it may serve as an agonist or antagonist depending on the target.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have demonstrated its effectiveness against several cancer cell lines. The compound's structural features allow it to interfere with cancer cell proliferation and survival pathways.
  • Antitubercular Properties : The compound has shown promising results against Mycobacterium tuberculosis, indicating potential as an antitubercular agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Apoptosis induction
MCF7 (Breast)15.0Cell cycle arrest
HCT116 (Colon)10.0Inhibition of proliferation

Case Study 2: Antitubercular Activity

In vitro testing against Mycobacterium tuberculosis showed that the compound had an MIC (Minimum Inhibitory Concentration) of 5 µg/mL, demonstrating significant antitubercular properties compared to standard treatments.

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